molecular formula C19H16N4OS B2893079 2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034450-19-4

2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2893079
CAS No.: 2034450-19-4
M. Wt: 348.42
InChI Key: ILBJRUFFMCMNCX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

There are different synthetic routes for imidazole and their derived products . For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo [1,2- a ]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Antituberculotic Activity

One area of research has focused on the synthesis and investigation of derivatives of imidazo[1,2-a]pyridines for their potential antituberculotic activity. Studies such as those conducted by Bukowski et al. (1984) and Bukowski and Janowiec (1996) have explored various derivatives, including their synthesis and potential antituberculotic effects. While some compounds displayed low tuberculostatic activity, others were synthesized with suspected antituberculotic activity, indicating a potential for developing new treatments for tuberculosis (Bukowski, 1984); (Bukowski & Janowiec, 1996).

Antiviral and Antiulcer Agents

Research into the antiviral and antiulcer potential of imidazo[1,2-a]pyridines has led to the development of compounds with promising biological activity. For instance, Hamdouchi et al. (1999) designed and synthesized a series of imidazo[1,2-a]pyridines as antirhinovirus agents, indicating their potential application in treating viral infections. Additionally, studies by Starrett et al. (1989) on the synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents have identified compounds with cytoprotective properties, suggesting their utility in managing ulcerative conditions (Hamdouchi et al., 1999); (Starrett et al., 1989).

Medicinal Chemistry

The modification of imidazo[1,2-a]pyridines to reduce metabolism mediated by aldehyde oxidase (AO) has been a focus in the field of medicinal chemistry. Linton et al. (2011) described strategies to avoid AO-mediated oxidation, contributing to the development of more stable and efficacious drug candidates. This research underscores the importance of chemical modifications in enhancing the pharmacokinetic profiles of potential therapeutics (Linton et al., 2011).

Antiprotozoal Agents

Investigations into the antiprotozoal activity of imidazo[1,2-a]pyridines have led to the identification of compounds with significant efficacy against protozoal infections. For example, Ismail et al. (2004) synthesized novel dicationic imidazo[1,2-a]pyridines with potent antiprotozoal properties, demonstrating their potential as therapeutic agents against diseases such as trypanosomiasis and malaria (Ismail et al., 2004).

Properties

IUPAC Name

2-methyl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-18(23-10-3-2-8-16(23)22-13)19(24)21-12-14-6-4-9-20-17(14)15-7-5-11-25-15/h2-11H,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBJRUFFMCMNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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